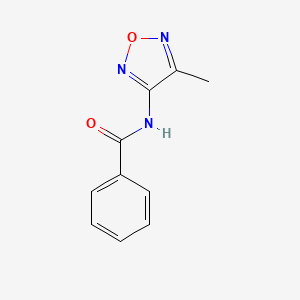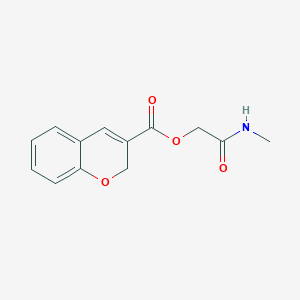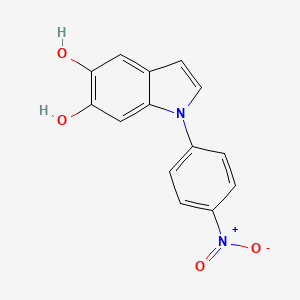![molecular formula C8H7IN2OS2 B15216301 6-[(3-Iodoprop-2-yn-1-yl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 111787-42-9](/img/structure/B15216301.png)
6-[(3-Iodoprop-2-yn-1-yl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-((3-Iodoprop-2-yn-1-yl)thio)-2-(methylthio)pyrimidin-4(1H)-one” is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an iodopropynyl group and a methylthio group attached to the pyrimidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “6-((3-Iodoprop-2-yn-1-yl)thio)-2-(methylthio)pyrimidin-4(1H)-one” typically involves multi-step organic reactions. One possible synthetic route could include:
Starting Material: The synthesis may begin with a pyrimidinone derivative.
Thioalkylation: Introduction of the methylthio group via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Iodopropynylation: The iodopropynyl group can be introduced through a reaction with propargyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions could target the pyrimidinone ring or the iodopropynyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms could lead to sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “6-((3-Iodoprop-2-yn-1-yl)thio)-2-(methylthio)pyrimidin-4(1H)-one” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In industry, the compound could be explored for applications in materials science, such as the development of new polymers or coatings with specific properties.
Wirkmechanismus
The mechanism of action of “6-((3-Iodoprop-2-yn-1-yl)thio)-2-(methylthio)pyrimidin-4(1H)-one” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The iodopropynyl and methylthio groups could play key roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylthio-2-pyrimidinone: Lacks the iodopropynyl group.
6-Iodopropynyl-2-pyrimidinone: Lacks the methylthio group.
6-Thioalkyl-2-pyrimidinone: Contains different thioalkyl groups.
Uniqueness
“6-((3-Iodoprop-2-yn-1-yl)thio)-2-(methylthio)pyrimidin-4(1H)-one” is unique due to the presence of both the iodopropynyl and methylthio groups, which can confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
111787-42-9 |
|---|---|
Molekularformel |
C8H7IN2OS2 |
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
4-(3-iodoprop-2-ynylsulfanyl)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H7IN2OS2/c1-13-8-10-6(12)5-7(11-8)14-4-2-3-9/h5H,4H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
DSNQBQKXTWPCII-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CC(=O)N1)SCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15216225.png)

![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15216234.png)
![Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B15216240.png)



![3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione](/img/structure/B15216261.png)
![5-Methylsulfinyl-4-[4-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine](/img/structure/B15216288.png)

![2-[2-Amino-6-(methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B15216305.png)

